molecular formula C7H18ClN B15348249 Diisopropylmethylamine hydrochloride

Diisopropylmethylamine hydrochloride

Cat. No.: B15348249
M. Wt: 151.68 g/mol
InChI Key: GCCWAZLCTWKRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylmethylamine hydrochloride is a chemical compound with the molecular formula C8H19NCl. It is a derivative of diisopropylmethylamine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylmethylamine hydrochloride can be synthesized through the reaction of diisopropylmethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of reactors and purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diisopropylmethylamine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amine oxides.

  • Reduction: Reduction reactions can be used to convert the compound to its free base form.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are employed.

Major Products Formed:

  • Oxidation: Diisopropylmethylamine oxide.

  • Reduction: Diisopropylmethylamine.

  • Substitution: Various substituted amine derivatives.

Scientific Research Applications

Diisopropylmethylamine hydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.

  • Biology: The compound is used in biochemical assays and as a stabilizer for biological samples.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: this compound is employed in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which diisopropylmethylamine hydrochloride exerts its effects depends on its application. In organic synthesis, it acts as a base, facilitating nucleophilic attacks on electrophilic centers. In biochemical assays, it stabilizes proteins and enzymes by maintaining the pH of the solution.

Molecular Targets and Pathways Involved:

  • Organic Synthesis: Targets electrophilic centers in organic molecules.

  • Biochemical Assays: Interacts with proteins and enzymes to maintain structural integrity.

Comparison with Similar Compounds

  • Triethylamine: Used as a base in organic synthesis.

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

N-methyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-6(2)8(5)7(3)4;/h6-7H,1-5H3;1H

InChI Key

GCCWAZLCTWKRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(C)C.Cl

Origin of Product

United States

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